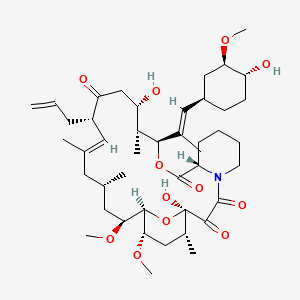

8-Epitacrolimus

Description

Properties

IUPAC Name |

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-NCGCDJFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861179 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129212-35-7 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Epitacrolimus: Structural Elucidation, Synthesis, and Impurity Profiling

[1][2]

Executive Summary

8-Epitacrolimus (also designated as Tacrolimus EP Impurity D or Tacrolimus 8-epimer ) represents a critical diastereomer of the immunosuppressant Tacrolimus (FK506). Unlike the transient hemiketal tautomers of Tacrolimus, 8-Epitacrolimus is a stable stereoisomer resulting from the inversion of the C-8 chiral center.[1]

This technical guide details the structural determinants, synthetic pathways (via base-catalyzed epimerization), and analytical protocols required to isolate and characterize this compound.[1] Understanding 8-Epitacrolimus is essential for drug development professionals to ensure ICH Q3B compliance, as it is a prevalent degradation product in pharmaceutical formulations.[1]

Structural Determinants and Thermodynamics

The C-8 Stereocenter

Tacrolimus is a 23-membered macrolide lactone. The C-8 position (standard macrolide numbering, often denoted differently in IUPAC but consistently referred to as C-8 in FK506 literature) is situated alpha to the carbonyl functionality, making it susceptible to enolization.[1]

-

Tacrolimus (FK506): Possesses the 8R configuration (in some numbering systems) or specific spatial orientation that favors high-affinity binding to FKBP12.

-

8-Epitacrolimus: Possesses the inverted configuration at C-8. This inversion alters the conformational flexibility of the macrocycle, significantly impacting its binding topology.

Tautomers vs. Epimers

It is vital to distinguish 8-Epitacrolimus from the conformational tautomers of Tacrolimus (Type I and Type II hemiketals).

Synthesis and Formation Mechanisms

The "synthesis" of 8-Epitacrolimus is primarily achieved through the controlled chemical epimerization of Tacrolimus. It is also generated as a degradation product during the fermentation of Streptomyces tsukubaensis or during the shelf-life of formulated products containing basic excipients.

Mechanism of Formation

The transformation proceeds via a base-catalyzed enolate intermediate. The proton at C-8 is acidic due to the adjacent electron-withdrawing carbonyl group. Removal of this proton generates a planar enolate; subsequent reprotonation from the opposite face yields the 8-epimer.

Figure 1: Mechanism of Base-Catalyzed Epimerization at C-8.

Synthetic Protocol (Preparation of Reference Standard)

To generate high-purity 8-Epitacrolimus for use as a reference standard, the following semi-synthetic workflow is recommended.

Reagents:

-

Substrate: Tacrolimus (API grade, >99% purity).[1]

-

Solvent: Acetonitrile or Methanol.[2]

-

Catalyst: Mild organic base (e.g., 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or dilute NaOH).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve Tacrolimus (1.0 eq) in Acetonitrile (10 volumes).

-

Epimerization: Add catalytic base (0.1 eq). Heat to 40°C–60°C under inert atmosphere (N2) for 4–6 hours.

-

Note: Monitoring via HPLC is crucial. The reaction will reach an equilibrium (typically ~3:1 Tacrolimus:8-Epitacrolimus depending on conditions). Prolonged heating may lead to ring-opening degradation (Impurity A).

-

-

Quenching: Neutralize with dilute acetic acid to halt the reaction.

-

Solvent Removal: Concentrate under reduced pressure to yield a crude oil.

-

Purification: Isolate via Preparative HPLC (See Section 3).

-

Crystallization: Recrystallize from Acetonitrile/Water to yield colorless prisms (mp 179-182°C).

Analytical Resolution and Isolation

Separating 8-Epitacrolimus from Tacrolimus is analytically challenging due to their identical molecular weight (804.02 g/mol ) and similar polarity. High-resolution Reverse Phase Chromatography (RP-HPLC) is required.

HPLC Method (USP/EP Aligned)

The following conditions are validated for the resolution of Tacrolimus from its 8-epimer.

| Parameter | Specification |

| Column | C18 Phase (e.g., Phenomenex Luna Omega 3µm), 150 x 4.6 mm |

| Mobile Phase A | 6 mM Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile / tert-Butyl Methyl Ether (81:19 v/v) |

| Gradient | Complex gradient (approx. 28% B to 85% B) |

| Flow Rate | 1.5 mL/min |

| Temperature | 60°C (Critical for minimizing peak broadening due to rotamers) |

| Detection | UV @ 220 nm |

| Retention Time | Tacrolimus (~14 min); 8-Epitacrolimus elutes after Tacrolimus (RRT ~1.1 - 1.[1][3]2) |

Isolation Workflow

For large-scale isolation from fermentation broth or degradation mixtures:

Figure 2: Isolation and Purification Workflow.[1]

Biological Implications[2][4][5][6]

While 8-Epitacrolimus retains the core macrolide structure, the stereochemical inversion at C-8 drastically affects its pharmacological profile.[1]

-

Binding Affinity: The structural perturbation interferes with the binding cleft of FKBP12 (FK506 Binding Protein). Consequently, the formation of the ternary complex (FKBP12-Drug-Calcineurin) is hindered.[1]

-

Potency: 8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus.

-

Regulatory Status: It is classified as a degradation impurity. Under ICH Q3B(R2), it must be identified and qualified if it exceeds the reporting threshold (typically >0.1% or >0.5% depending on daily dose).[1]

References

-

Skytte, D. M., et al. (2010).[1] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.[1][4][5] Journal of Natural Products.[5] Link[1]

-

USP Monograph. Tacrolimus.[6] United States Pharmacopeia.[6] (Defines "Tacrolimus 8-epimer" as a Reference Standard). Link[1]

-

European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate. (Identifies "Impurity D" as the 8-epimer).[3][7]

-

Namiki, Y., et al. (1995).[1] Tautomeric phenomena of tacrolimus (FK506) in solution. Chromatographia. (Foundational work on Tacrolimus isomerism).

-

Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph.Link[1]

Sources

- 1. US9549918B2 - Stabilized tacrolimus composition - Google Patents [patents.google.com]

- 2. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]

- 3. Tacrolimus anhydrous 8-epimer | C44H69NO12 | CID 13006299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. medchemexpress.com [medchemexpress.com]

8-Epitacrolimus: Chemical Structure, Stereochemistry, and Analytical Profiling

[1]

Executive Summary

8-Epitacrolimus (also known as Tacrolimus EP Impurity D or Tacrolimus 8-epimer ) is a critical degradation product and stereoisomer of the immunosuppressant Tacrolimus (FK506).[1][2] Its formation is primarily driven by base-catalyzed epimerization or thermal stress during pharmaceutical manufacturing and storage.

Regulatory bodies (USP, EP) mandate strict limits on this impurity due to its potential impact on drug potency and stability.[3] This guide provides a definitive technical analysis of its stereochemistry, formation mechanism, and validated protocols for its detection and isolation.[3]

Chemical Structure and Stereochemical Analysis

Core Macrolide Architecture

Tacrolimus is a 23-membered macrolide lactone. The distinction between the parent drug and 8-Epitacrolimus lies in the spatial arrangement of the allyl side chain (2-propenyl) at the C-8 position .

| Feature | Tacrolimus (Parent) | 8-Epitacrolimus (Impurity) |

| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |

| Molecular Weight | 804.02 g/mol | 804.02 g/mol |

| Stereocenter at C-8 | (8R) Configuration | (8S) Configuration |

| Geometry | Allyl group is alpha (down/axial-like) | Allyl group is beta (up/equatorial-like) |

| Regulatory ID | CAS: 104987-11-3 | CAS: 129212-35-7 (EP Impurity D) |

Stereochemical Inversion

The C-8 carbon is alpha to a carbonyl group (C-9), making the proton at C-8 acidic. Under specific conditions, this proton can be abstracted, leading to a planar enolate intermediate.[3] Upon reprotonation, the bulky macrolide ring constraints and thermodynamic favorability allow the allyl group to adopt the inverted configuration.[3]

-

Tacrolimus (8R): The "Natural" conformation produced by Streptomyces tsukubaensis.

-

8-Epitacrolimus (8S): The thermodynamic isomer formed via epimerization.

Mechanism of Formation

The formation of 8-Epitacrolimus follows a first-order reversible epimerization pathway. This is a critical critical quality attribute (CQA) for formulation scientists, particularly in liquid formulations or those involving alkaline excipients.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed epimerization mechanism.

Figure 1: Mechanism of C-8 epimerization via enolate intermediate.

Kinetic Drivers

-

pH Sensitivity: The reaction rate increases significantly at pH > 7.0 due to the increased availability of base to abstract the C-8 proton.

-

Thermal Stress: Elevated temperatures (e.g., during hot-melt extrusion or autoclaving) accelerate the equilibration towards the 8-epi form.

-

Solvent Effects: Protic solvents facilitate proton exchange, increasing the rate of isomerization compared to aprotic non-polar solvents.[3]

Analytical Characterization & Detection

Distinguishing 8-Epitacrolimus from Tacrolimus requires high-resolution chromatography because their mass spectra (MS) are identical (isobaric).

HPLC Method (Based on USP/EP Monographs)

The following protocol is validated for the separation of Tacrolimus from its 8-epimer and Ascomycin.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Octylsilane (C8) or Octadecylsilane (C18), 4.6 mm x 15 cm, 3-5 µm (e.g., Luna C18 or Symmetry C18) |

| Mobile Phase A | 6 mM Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min (Adjust for RRT) |

| Detection | UV at 205 nm or 210 nm (Low UV due to lack of conjugation) |

| Temperature | 50°C - 60°C (Critical for peak sharpness and resolution) |

System Suitability Requirements:

-

Resolution (R): NLT 3.0 between Tacrolimus and Ascomycin (Related Compound A).

-

Tailing Factor: NMT 2.0.

-

Relative Retention Time (RRT):

-

Tacrolimus: 1.00

-

Ascomycin (RC A): ~0.96

-

8-Epitacrolimus: ~1.10 - 1.20 (Elutes after the main peak due to conformational hydrophobicity).

-

NMR Distinction

While MS cannot distinguish the isomers, 1H-NMR provides definitive structural proof.[3]

-

Tacrolimus: The C-8 proton appears as a multiplet at specific shifts (typically shielded).

-

8-Epitacrolimus: Due to the inversion, the C-8 proton environment changes, often shifting downfield.[3] The coupling constants (

values) of the C-8 proton with C-9 and C-7 protons change significantly due to the alteration in dihedral angles (Karplus relationship).

Experimental Protocol: Isolation/Synthesis of 8-Epitacrolimus Standard

For research and QC purposes, generating the 8-epimer standard in-house is often necessary for peak identification.[3]

Reagents Required[5]

-

Tacrolimus (API grade)[4]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)[3]

-

Acetonitrile (ACN)[3]

-

Phosphoric Acid (for neutralization)[3]

Synthesis Workflow

Figure 2: Base-catalyzed synthesis and isolation of 8-Epitacrolimus.

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of Tacrolimus in 10 mL of anhydrous Acetonitrile.

-

Catalysis: Add 10 µL of DBU (Catalytic amount).

-

Reaction: Heat the solution to 50°C. Monitor via HPLC every hour. The 8-epi peak (RRT ~1.15) will grow as the main peak diminishes. Stop when the ratio is approximately 50:50 to avoid degradation into other species (e.g., open-ring forms).[3]

-

Quenching: Immediately add dilute Phosphoric acid to neutralize the base and freeze the equilibrium.

-

Purification: Inject the mixture onto a Preparative HPLC C18 column. Collect the fraction corresponding to the 8-epimer.[]

-

Lyophilization: Freeze-dry the collected fraction to obtain the pure amorphous solid.

References

-

USP Monograph: Tacrolimus. United States Pharmacopeia. (Current Revision). Defines "Tacrolimus 8-epimer" as a specified impurity with specific RRT and limits. [3]

-

Skytte, D. M., et al. (2010). "Synthesis and Characterization of an Epimer of Tacrolimus."[3][6] Journal of Natural Products. Detailed structural elucidation and X-ray crystallography of 8-epitacrolimus. [3]

-

Namour, F., et al. "Pharmacokinetics and analytical profiling of Tacrolimus impurities."[3] ResearchGate.[1] Discusses the impact of epimerization on bioequivalence.

-

European Pharmacopoeia (Ph. Eur.). "Tacrolimus Monohydrate."[6][] Identifies Impurity D (8-epitacrolimus) and sets limits for related substances. [3]

-

PubChem Compound Summary. "Tacrolimus anhydrous 8-epimer." CID 13006299.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tacrolimus 8-Epimer [saitraders.co.in]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20110201639A1 - Stabilized tacrolimus composition - Google Patents [patents.google.com]

Biological Activity and Pharmacological Profile of 8-Epitacrolimus

The following technical guide provides an in-depth analysis of the biological activity, structural implications, and experimental characterization of 8-Epitacrolimus.

An In-Depth Technical Guide for Drug Development & Quality Control

Executive Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer or Impurity D) is a critical stereoisomer of the immunosuppressant Tacrolimus (FK506). It differs from the parent molecule solely by the configuration of the hydroxyl group at the C8 position.

In drug development and quality control, 8-Epitacrolimus is not merely a passive contaminant; it is a pharmacologically active impurity with a distinct biological profile. While it retains the core macrolide structure required for immunophilin binding, the stereochemical inversion at C8 significantly alters its binding kinetics with FKBP12 , leading to reduced immunosuppressive potency compared to Tacrolimus. Understanding this activity gap is vital for establishing accurate potency assays and defining impurity limits under ICH Q3A/B guidelines.

Chemical Identity & Structural Basis

The biological divergence of 8-Epitacrolimus stems directly from its structural conformation. Tacrolimus acts as a "molecular glue," and its efficacy relies on a precise 3D fit within the hydrophobic cleft of FKBP12.

Structural Comparison

| Feature | Tacrolimus (FK506) | 8-Epitacrolimus |

| CAS Number | 104987-11-3 | 129212-35-7 |

| Stereochemistry at C8 | (8R) | (8S) |

| Molecular Formula | C44H69NO12 | C44H69NO12 |

| Molecular Weight | 804.02 g/mol | 804.02 g/mol |

| Formation | Fermentation Product | Base-catalyzed epimerization; Thermal degradation |

The "Conformational Lock" Hypothesis

The C8 hydroxyl group in Tacrolimus participates in a critical intramolecular hydrogen-bonding network involving the masked tricarbonyl region (C8–C10). This network stabilizes the "binding-competent" rotamer of the pipecolic acid moiety.

-

Mechanism of Defect: The inversion to the (8S) configuration in 8-Epitacrolimus disrupts this H-bond network. This destabilization forces the macrolide ring into a conformation that is energetically less favorable for entering the FKBP12 binding pocket, thereby increasing the dissociation constant (

).

Mechanism of Action & Signaling Pathway

To understand the reduced activity of 8-Epitacrolimus, we must dissect the canonical calcineurin-inhibition pathway.

The Ternary Complex Model

-

Binary Complex Formation: The drug binds to the cytosolic protein FKBP12 (FK506-binding protein 12).

-

Ternary Complex Formation: The Drug-FKBP12 complex binds to and inhibits Calcineurin (CaN), a calcium-dependent phosphatase.

-

Signal Blockade: Inhibition of CaN prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells).

-

Outcome: NFAT cannot translocate to the nucleus, blocking the transcription of IL-2 and preventing T-cell proliferation.[1][2]

8-Epitacrolimus Deviation

The 8-epimer exhibits a "weak link" at Step 1. While it can theoretically form the binary complex, the affinity is significantly lower. Consequently, at physiological concentrations, fewer binary complexes are formed, leading to sub-optimal inhibition of Calcineurin.

Pathway Visualization

The following diagram illustrates the competitive dynamics between Tacrolimus and its 8-epimer within the T-cell signaling cascade.

Figure 1: Comparative Mechanism of Action. Tacrolimus efficiently binds FKBP12 to inhibit Calcineurin, whereas 8-Epitacrolimus exhibits weak binding, allowing NFAT signaling to proceed partially.

Biological Activity Data Comparison

The following data summarizes the quantitative differences between the parent drug and the 8-epimer. Note that while 8-Epitacrolimus is less potent, it is not inactive .

| Parameter | Tacrolimus (Reference) | 8-Epitacrolimus | Implications |

| FKBP12 Binding ( | ~0.4 nM | Significantly Higher (>10 nM)* | Reduced capacity to form the inhibitory complex. |

| T-Cell Proliferation ( | 0.1 – 1.0 nM | > 10 nM (Est.) | Requires higher concentration to achieve immunosuppression. |

| Calcineurin Inhibition | Potent | Weak / Partial | Less effective at blocking cytokine storm. |

| Acute Toxicity | High (Narrow Therapeutic Index) | Similar Acute Profile | Contributes to toxicity (e.g., nephrotoxicity) without proportional efficacy. |

*Exact Kd values vary by assay conditions, but the fold-reduction in affinity is consistently cited as the primary cause of lower potency.

Experimental Characterization Protocols

For researchers isolating or characterizing this impurity, the following workflows ensure data integrity.

Protocol A: Isolation via Preparative HPLC

Objective: Isolate high-purity 8-Epitacrolimus from degraded Tacrolimus bulk for use as a reference standard.

-

Stress Condition: Dissolve Tacrolimus in acetonitrile/water (1:1) with 0.1N NaOH. Heat at 60°C for 4 hours to induce epimerization.

-

Chromatography: Use a C18 Reverse-Phase column (e.g., Waters XBridge, 5µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water:Phosphoric Acid (50:49.9:0.1).

-

Detection: UV at 210 nm.

-

Elution Order: 8-Epitacrolimus typically elutes before Tacrolimus (RRT ~0.49 - 0.9 depending on method) due to increased polarity from the exposed hydroxyl orientation.

Protocol B: In Vitro T-Cell Proliferation Assay (Potency)

Objective: Quantify the relative biological activity (RBA) of the epimer.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).[3]

-

Stimulation: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA) to induce T-cell activation.

-

Treatment: Treat cells with serial dilutions (0.01 nM – 100 nM) of Tacrolimus and 8-Epitacrolimus.

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Measure DNA synthesis via 3H-Thymidine incorporation or metabolic activity via MTS/Alamar Blue .

-

Calculation: Plot dose-response curves. Calculate

for both.

Characterization Workflow Diagram

Figure 2: Workflow for the isolation and biological qualification of 8-Epitacrolimus.

Regulatory & Clinical Implications

ICH Q3A/B Compliance

Under International Council for Harmonisation (ICH) guidelines, impurities exceeding identification thresholds (typically 0.10%) must be characterized. Because 8-Epitacrolimus is a degradation product (formed during storage or under stress), it is strictly monitored.

Safety vs. Efficacy[4]

-

Safety: Toxicology studies suggest 8-Epitacrolimus shares the acute toxicity profile of the parent drug. It is not "benign."

-

Efficacy: Due to its lower potency, high levels of this impurity effectively dilute the therapeutic power of the drug product. A patient receiving a dose with 5% 8-Epitacrolimus may experience adequate toxicity (side effects) but sub-therapeutic immunosuppression, increasing the risk of organ rejection.

Recommendation for Researchers

When developing generic Tacrolimus formulations or conducting stability studies:

-

Separate Quantification: Ensure your HPLC method resolves 8-Epitacrolimus from Tacrolimus to avoid overestimating potency.

-

Use Certified Standards: Use USP or EP reference standards for 8-Epitacrolimus (Impurity D) to validate retention times.

References

-

Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link

-

Namiki, Y., et al. (1995). Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution. The Journal of Antibiotics.[4][5] Link

-

USP Reference Standards. Tacrolimus 8-Epimer. United States Pharmacopeia. Link

-

PubChem. Tacrolimus anhydrous 8-epimer (Compound Summary). National Library of Medicine. Link

-

European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity D.[6] EDQM. Link

-

Sajjadi, S. M., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. What are calcineurin inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: 8-Epitacrolimus – Structural Isomerism and Pharmacological Implications

Topic: 8-Epitacrolimus Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer, USP Related Compound A, or EP Impurity D) is a structural isomer of the macrolide immunosuppressant Tacrolimus (FK506). Unlike the parent compound, which exhibits potent immunosuppressive activity via the inhibition of calcineurin, 8-Epitacrolimus is primarily characterized as a pharmacologically inactive or low-potency impurity .

Its significance in drug development lies not in its therapeutic utility, but in its formation mechanism (base-catalyzed epimerization), its critical impact on stability studies, and its utility as a negative control in probing the stereospecificity of the FKBP12 binding pocket. This guide details the structural basis of its inactivation, the mechanism of its formation, and the protocols required for its isolation and analytical characterization.

Structural Mechanism of Inactivation

To understand the "mechanism" of 8-Epitacrolimus, one must analyze why it fails to replicate the action of Tacrolimus. The pharmacological efficacy of Tacrolimus relies on a precise "Gain-of-Function" mechanism involving the formation of a ternary complex.

The Tacrolimus "Gain-of-Function" Axis

-

Binding Domain: The pipecolic acid and pyranose ring sector of Tacrolimus binds to the immunophilin FKBP12 (FK506-binding protein 12) with high affinity (

nM). -

Effector Domain: The exposed surface of the Tacrolimus-FKBP12 complex (involving the allyl and cyclohexyl groups) creates a composite surface that binds and inhibits Calcineurin (PP2B).

-

Result: Inhibition of NF-AT dephosphorylation, preventing T-cell activation (IL-2 production).[1][2]

The 8-Epitacrolimus Disruption

8-Epitacrolimus differs from Tacrolimus solely by the inversion of the stereocenter at Carbon-8 (C8) .

-

Location: C8 is situated within the polyketide chain, adjacent to the pyranose ring and the C10 hemiketal, which are integral to the FKBP12 binding motif.

-

Conformational Impact: The inversion at C8 (from S to R configuration) alters the local conformation of the macrocycle.

-

Mechanistic Failure: This conformational change creates steric incompatibility within the hydrophobic binding pocket of FKBP12. Research indicates that modifications at the C8 position result in instability of the FKBP12-Ligand complex .

-

Outcome: Without stable FKBP12 binding, the ternary complex with Calcineurin cannot form, rendering the molecule pharmacologically inert or drastically less potent.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in mechanism between the active drug and the 8-epimer.

Caption: Comparative mechanistic pathway showing the failure of 8-Epitacrolimus to form the stable binary complex required for downstream calcineurin inhibition.

Formation Mechanism & Stability Profile

Understanding the formation of 8-Epitacrolimus is critical for process chemistry and formulation stability.

-

Reaction Type: Base-catalyzed epimerization.

-

Mechanism: The C8 proton is alpha to the C9 ketone (and near the C10 hemiketal). Under basic conditions or thermal stress, this proton can be abstracted, forming a transient enolate intermediate. Reprotonation can occur from the opposite face, leading to the thermodynamic isomer (or equilibrium mixture).

-

Criticality: This reaction is reversible but often favors the formation of the epimer under specific stress conditions (e.g., high pH, phosphate buffers), necessitating strict pH control during liquid formulation.

Comparative Data Table

| Feature | Tacrolimus (Active) | 8-Epitacrolimus (Impurity) |

| CAS Number | 104987-11-3 | 129212-35-7 |

| Molecular Formula | C44H69NO12 | C44H69NO12 |

| Stereochemistry at C8 | S-configuration | R-configuration |

| FKBP12 Binding | High Affinity ( | Significantly Reduced / Unstable |

| Primary Role | Immunosuppressant API | Degradation Product / Impurity Standard |

| Regulatory Status | USP/EP Monograph API | USP Related Compound A / EP Impurity D |

Experimental Protocols

Protocol A: Controlled Isolation of 8-Epitacrolimus

To study the mechanism or validate analytical methods, researchers often need to enrich or isolate the epimer.

Objective: Generate 8-Epitacrolimus via base-catalyzed degradation for use as a reference standard.

-

Preparation: Dissolve 100 mg of Tacrolimus in 10 mL of Acetonitrile.

-

Induction: Add 10 mL of 0.1 M Phosphate Buffer (pH 10.0) or a catalytic amount of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in toluene (for organic phase synthesis).

-

Incubation: Heat the mixture at 60°C for 24–48 hours. Monitor conversion via HPLC (Target ~10-20% conversion to avoid total degradation).

-

Quenching: Neutralize with dilute acetic acid to pH 6.0–7.0 to stop the reaction.

-

Purification: Evaporate solvent and purify via Preparative HPLC (C18 column) to isolate the specific peak corresponding to the 8-epimer.

Protocol B: Analytical Separation (HPLC)

Distinguishing 8-Epitacrolimus from Tacrolimus is challenging due to their identical mass and similar polarity.

-

Column: Octylsilane (C8) or Octadecylsilane (C18), high density (e.g., Zorbax SB-C18).

-

Mobile Phase:

-

Solvent A: Water (acidified with 0.1% Phosphoric acid or TFA).

-

Solvent B: Acetonitrile / tert-Butyl Methyl Ether (TBME).

-

-

Temperature: Maintain column at 50°C–60°C .

-

Note: High temperature is critical. It coalesces the rotamers of Tacrolimus (which otherwise appear as split peaks) into a single sharp peak, allowing the distinct 8-epitacrolimus peak to be resolved clearly.

-

-

Detection: UV at 210 nm.

Protocol C: In Vitro FKBP12 Binding Assay (Fluorescence Polarization)

This assay validates the "Mechanism of Inactivation" by quantifying the loss of binding affinity.

-

Reagents: Recombinant human FKBP12, Fluorescein-labeled FK506 tracer (F-FK506), Assay Buffer (HEPES pH 7.4, 0.01% Triton X-100).

-

Setup:

-

Positive Control: Unlabeled Tacrolimus (Serial dilution 0.1 nM – 10 µM).

-

Test Sample: Purified 8-Epitacrolimus (Serial dilution 0.1 nM – 10 µM).

-

-

Procedure:

-

Incubate FKBP12 (10 nM) with F-FK506 (2 nM) and the competing ligand (Tacrolimus or 8-Epi) for 30 mins at RT.

-

-

Readout: Measure Fluorescence Polarization (mP).

-

Analysis: Plot mP vs. Log[Concentration].

-

Expected Result: Tacrolimus will show a sigmoidal displacement curve with

nM. 8-Epitacrolimus will show a right-shifted curve (higher

-

References

-

Biosynthesis of Tacrolimus by the Streptomyces tsukubensis VKM Ac-2618D Strain. ResearchGate. (Discusses C8 modification and instability in FKBP complex). Link

-

Synthesis and Characterization of an Epimer of Tacrolimus. Journal of Natural Products. (Defines the structure and base-catalyzed formation of 8-Epitacrolimus). Link

-

Tacrolimus Anhydrous 8-Epimer (Compound Summary). PubChem. (Chemical and physical properties).[2][7][8][9][10][11] Link

-

Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Nature / PubMed. (Foundational structural biology of the binding pocket). Link

-

Tacrolimus 8-epimer Reference Standard. USP Store. (Regulatory designation as Related Compound A). Link

Sources

- 1. mims.com [mims.com]

- 2. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tacrolimus - Wikipedia [en.wikipedia.org]

- 7. cdn.who.int [cdn.who.int]

- 8. Population pharmacokinetics of immediate‐ and prolonged‐release tacrolimus formulations in liver, kidney and heart transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the difference between tacrolimus and 8-Epitacrolimus

Executive Summary

In the development and quality control of Tacrolimus (FK506) , a potent calcineurin inhibitor, the distinction between the active pharmaceutical ingredient (API) and its degradation products is paramount. 8-Epitacrolimus (also known as Tacrolimus 8-epimer) is a specific stereoisomer of tacrolimus formed primarily through base-catalyzed epimerization or photolytic stress.[1]

While 8-epitacrolimus retains the macrolide lactone core and exhibits immunosuppressive activity, it is classified strictly as an organic impurity by major pharmacopeias (USP, EP).[1] Its presence indicates instability in the formulation or manufacturing process. For researchers, distinguishing these two entities is critical because 8-epitacrolimus poses a "silent" risk: it contributes to the total immunosuppressive load without the validated safety profile of the parent drug.

Structural & Chemical Divergence

The fundamental difference between Tacrolimus and 8-Epitacrolimus lies in the stereochemistry at the C8 position .

Stereochemical Configuration

Tacrolimus is a 23-membered macrolide lactone.[1] The carbon atom at position 8 (C8) is adjacent to the C9 carbonyl group.

-

Tacrolimus: The configuration at C8 is (R) . The hydrogen atom is typically axial, stabilizing the macrocycle in its active conformation.

-

8-Epitacrolimus: The configuration at C8 is (S) . This inversion alters the spatial orientation of the side chains, affecting the molecule's binding affinity to the immunophilin FKBP12.

Table 1: Physicochemical Comparison

| Feature | Tacrolimus (API) | 8-Epitacrolimus (Impurity) |

| CAS Number | 104987-11-3 | 129212-35-7 |

| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |

| Molecular Weight | 804.02 g/mol | 804.02 g/mol |

| C8 Configuration | (R) | (S) |

| Origin | Fermentation (Streptomyces tsukubaensis) | Degradation (Base/Light) or Synthetic Epimerization |

| Regulatory Status | Active Drug | Impurity (Limit: NMT 0.15%) |

Tautomerism vs. Epimerization

It is vital not to confuse epimerization with tautomerism.

-

Tautomers: Tacrolimus exists in equilibrium between two conformers (cis/trans amide bond) in solution. This is reversible and solvent-dependent.[1]

-

Epimers: 8-Epitacrolimus is a distinct chemical entity formed by breaking and reforming a bond.[1] It does not spontaneously revert to tacrolimus under neutral conditions.

Mechanistic Pathways of Formation

Understanding how 8-epitacrolimus forms allows formulators to design stabilizing environments.[1] The primary driver is keto-enol tautomerization at the C9 ketone, facilitated by basic conditions or specific wavelengths of light.

Base-Catalyzed Epimerization

The C8 proton is alpha to the C9 carbonyl, making it acidic.

-

Deprotonation: A base removes the proton at C8.

-

Enolate Formation: A planar enolate intermediate is formed, destroying the stereocenter.

-

Reprotonation: The proton returns from the opposite face (steric control), locking the molecule into the 8-epi configuration.

Photolytic Degradation

Exposure to artificial sunlight (specifically UV-VIS radiation) excites the carbonyl chromophore, facilitating radical-mediated epimerization or intramolecular hydrogen abstraction.[1]

Figure 1: Mechanism of Tacrolimus conversion to 8-Epitacrolimus via enolate intermediate.[1]

Pharmacological & Toxicological Impact

Biological Activity

Contrary to inert impurities, 8-epitacrolimus is biologically active .[1]

-

Mechanism: Like the parent, it binds to FKBP12 (FK506-binding protein).[1]

-

Potency: While it inhibits IL-2 production, its altered stereochemistry changes the binding kinetics.[1] It is generally considered less potent than tacrolimus, but it still contributes to the overall immunosuppressive effect.

-

Risk: The primary risk is variable dosing . If a batch contains 0.5% 8-epitacrolimus, the patient receives an unquantified "boost" of immunosuppression that is not accounted for by the standard assay (if the assay is not specific).

Safety Profile

-

Toxicity: Classified as Acute Toxic (Oral) (H301).

-

Clinical Consequence: High levels of 8-epitacrolimus indicate product degradation, which can correlate with the formation of other, potentially toxic, ring-opening products.[1]

Analytical Strategy

Separating the 8-epimer from the parent is a classic challenge in HPLC because their solvated volumes and polarities are nearly identical.

Critical Separation Parameters

-

Column: High-efficiency C18 (e.g., L1 packing). Columns with high carbon loads or specific end-capping (like "Luna Omega" or "Kromasil") are preferred.[1]

-

Temperature: 50°C - 60°C .

-

Why? Tacrolimus tautomers (cis/trans) appear as split or broad peaks at room temperature. Heating coalesces these tautomers into a single sharp peak, allowing the distinct 8-epimer peak to be resolved.[1]

-

-

Mobile Phase: Acetonitrile / Water / Phosphoric Acid. The acidic pH suppresses ionization of the phenolic groups, sharpening the peaks.

Analytical Workflow (Decision Tree)

Figure 2: Quality Control workflow for identifying and limiting 8-Epitacrolimus.

Regulatory & Quality Control

Regulatory bodies treat 8-epitacrolimus as a specified organic impurity.[1]

-

USP (United States Pharmacopeia):

-

Designation: "Tacrolimus 8-epimer".

-

Limit: NMT 0.15% (Organic Impurities Procedure 2).

-

Note: The limit was widened from 0.10% to 0.15% to accommodate stability data from approved sponsors.

-

-

EP (European Pharmacopoeia):

-

Designation: "Impurity D".

-

Limit: Consistent with ICH Q3B guidelines for degradation products.

-

Experimental Protocol: Isolation/Synthesis of Standard

To validate an HPLC method, you need an 8-epitacrolimus standard.[1] Since it is expensive to buy, it can be generated in situ for peak identification.

Objective: Generate an 8-epitacrolimus enriched sample for retention time marker validation.

Protocol:

-

Preparation: Dissolve 10 mg of Tacrolimus API in 10 mL of Acetonitrile:Phosphate Buffer (pH 8.0) (50:50 v/v).

-

Stress Induction: Incubate the solution at 60°C for 4–6 hours.

-

Causality: The basic pH (8.0) promotes proton abstraction at C8. The heat accelerates the kinetics of the enolate formation.

-

-

Quenching: Acidify the solution to pH 4.0 using dilute phosphoric acid.

-

Causality: Freezing the equilibrium prevents further degradation or ring opening.

-

-

Analysis: Inject this "spiked" solution into the HPLC system.

-

Result: You will observe the main Tacrolimus peak decrease and a new peak (8-epitacrolimus) emerge at a Relative Retention Time (RRT) of approximately 1.1 to 1.2 (depending on the exact column).

-

-

Validation: Confirm identity using LC-MS (Mass: 804.02 m/z, same as parent, but distinct fragmentation pattern or elution time).

References

-

Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."[2][3] Journal of Natural Products, 73(4), 776-779.[1][3] Link[1]

-

United States Pharmacopeia (USP). (2013). "Tacrolimus Monograph - Revision Bulletin." USP-NF.[1] Link

-

Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution." Journal of Antibiotics, 48(11), 1281-1287.[1]

-

Praja, S. R., et al. (2012). "Development and Validation of method for the determination of related substances of Tacrolimus." International Journal of ChemTech Research, 4(4), 1545. Link

-

PubChem. (2025). "Tacrolimus anhydrous 8-epimer (Compound)." National Library of Medicine. Link

Sources

Technical Whitepaper: Mechanism, Kinetics, and Control of 8-Epitacrolimus Formation

Executive Summary

In the development of Tacrolimus (FK506) formulations, the formation of 8-Epitacrolimus (Tacrolimus 8-epimer; USP Related Compound D) represents a critical stability challenge.[1] As a diastereomer of the parent drug, 8-Epitacrolimus shares the same molecular weight (804.02 g/mol ) but possesses distinct physicochemical properties and reduced pharmacological potency.

This guide provides a deep technical analysis of the C-8 epimerization pathway. Unlike hydrolytic degradation, this transformation is often reversible and thermodynamically driven, necessitating specific control strategies during API isolation and drug product manufacturing. We present the mechanistic basis of formation, validated synthesis protocols for reference standard generation, and robust analytical methodologies for separation.

Molecular Mechanism of Formation

The formation of 8-Epitacrolimus is a stereochemical inversion at the C-8 carbon atom of the macrolide ring.[1] Tacrolimus contains a masked tricarbonyl system (C8-C9-C10) often existing as a hemiketal.

The Epimerization Pathway

The C-8 position is alpha to the C-9 ketone. Under stress conditions, the C-8 proton becomes acidic, allowing for removal by a base or radical species. This leads to the formation of an enolate (or radical) intermediate, which destroys the stereocenter. Reprotonation can occur from either face of the planar intermediate; however, steric hindrance often favors the formation of the 8-epimer or an equilibrium mixture.

-

Key Driver: Keto-enol tautomerization.

-

Catalysts: Weak bases (e.g., DBN), Lewis acids, and free radicals.

-

Thermodynamics: The reaction is reversible. In solution, Tacrolimus and 8-Epitacrolimus exist in equilibrium, often shifting toward the epimer under alkaline stress.

Visualization of the Pathway

Figure 1: Mechanistic pathway of Tacrolimus C-8 epimerization via an enolate intermediate.

Kinetics and Critical Factors

Understanding the kinetics is essential for defining the Design Space (QbD) for manufacturing.

| Critical Factor | Mechanistic Impact | Mitigation Strategy |

| pH > 7.0 | Accelerates keto-enol tautomerism via base catalysis. | Maintain formulation pH between 3.0–5.0 using organic acids (e.g., Tartaric Acid). |

| Temperature | Increases the rate of reaching thermodynamic equilibrium. | Cold chain storage (2–8°C) for liquid formulations. |

| Free Radicals | Facilitates homolytic cleavage of the C8-H bond. | Use of antioxidants (BHT, Tocopherol) and protection from light. |

| Solvent Polarity | Protic solvents stabilize the transition state. | Use aprotic co-solvents where possible in processing. |

Experimental Protocols

Protocol A: Controlled Synthesis of 8-Epitacrolimus

Purpose: To generate high-purity impurity standard for analytical method validation.

Reagents:

-

Tacrolimus (API grade)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Acetonitrile (ACN)[2]

-

Ethyl Acetate / Hexane (for purification)

Methodology:

-

Dissolution: Dissolve 500 mg of Tacrolimus in 10 mL of anhydrous Acetonitrile.

-

Catalysis: Add 2.0 equivalents of DBN.

-

Reaction: Stir the solution at ambient temperature (20–25°C) for 4 hours.

-

Quenching: Neutralize the reaction mixture with 1.0 M Acetic Acid to pH 6.0.

-

Extraction: Dilute with water and extract three times with Ethyl Acetate.

-

Purification: Concentrate the organic layer and purify via Flash Chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane:Ethyl Acetate (3:1 to 1:1).

-

Yield: Expect ~150 mg of 8-Epitacrolimus as a white powder.

-

Protocol B: HPLC Separation (USP <621> Aligned)

Purpose: To quantitate 8-Epitacrolimus in the presence of Tacrolimus and its rotamers.

Tacrolimus exists as cis/trans rotamers in solution, which can complicate chromatography. Elevated column temperature is critical to coalesce these peaks.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 (L1), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Zorbax SB-C18) |

| Mobile Phase A | 6 mM Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v) |

| Flow Rate | 1.5 mL/min |

| Temperature | 60°C (Critical for rotamer coalescence) |

| Detection | UV @ 220 nm (or 210 nm for higher sensitivity) |

| Injection Vol | 20 µL |

Gradient Program:

-

0-30 min: Isocratic or shallow gradient (Adjust B% to retain Tacrolimus at ~15 min).

-

Resolution: 8-Epitacrolimus typically elutes before Tacrolimus (RRT ~0.8 - 0.9).

Analytical Workflow Diagram

Figure 2: Analytical workflow ensuring separation of Tacrolimus from its 8-epimer and rotamers.

References

-

Skytte, D. M., et al. (2010). "Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug."[1][7][8][9] Journal of Natural Products, 73(4), 776–779.[7][8] Link

-

United States Pharmacopeia (USP). "Tacrolimus Monograph: Organic Impurities."[3] USP-NF. Link

-

Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution." Journal of Antibiotics, 48(11), 1281–1287. Link

-

Prajsnar, K., et al. (2016). "Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant." Research & Reviews: Journal of Drug Formulation, Development and Production.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrbat.in [ijrbat.in]

- 3. phenomenex.com [phenomenex.com]

- 4. Tacrolimus & Impurities per USP Monograph [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]

- 7. Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110201639A1 - Stabilized tacrolimus composition - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

Base-Catalyzed Epimerization of Tacrolimus: Mechanisms, Kinetics, and Control Strategies

[1]

Executive Summary

The chemical stability of Tacrolimus (FK506), a potent 23-membered macrolide lactone immunosuppressant, is a critical quality attribute in drug development.[1] Among its degradation pathways, base-catalyzed epimerization at the C-8 position represents a significant challenge.[1] This transformation yields 8-epitacrolimus (USP Impurity D), a stereoisomer with significantly reduced pharmacological potency.[1]

This guide provides a comprehensive technical analysis of the epimerization mechanism, detailed protocols for synthesizing the epimer for reference qualification, and validated analytical methods for its detection. It is designed to empower formulation scientists to predict, detect, and mitigate this specific instability.[1]

Structural & Mechanistic Analysis

The Lability of the C-8 Center

Tacrolimus contains a complex macrocyclic ring incorporating an

The Epimerization Mechanism

The transformation follows a classic base-catalyzed keto-enol tautomerism mechanism:

-

Deprotonation: A base abstracts the proton at C-8, generating a planar enolate intermediate.[1] The negative charge is delocalized onto the C-9 oxygen.

-

Reprotonation: The enolate is reprotonated. While reprotonation from the original face regenerates Tacrolimus, protonation from the opposing face yields the diastereomer, 8-epitacrolimus .

-

Thermodynamics: The reaction is reversible. However, steric strain in the macrocycle typically favors the natural (8R) configuration over the (8S) epimer, though the epimer is stable enough to isolate.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the equilibrium between Tacrolimus and 8-Epitacrolimus.

Caption: Kinetic pathway of C-8 epimerization via enolate intermediate. Reprotonation determines stereochemistry.

Experimental Protocols

Protocol 1: Targeted Synthesis of 8-Epitacrolimus (Reference Standard)

To quantify impurities accurately, you must generate the specific epimer. This protocol uses 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a non-nucleophilic base, to drive epimerization without inducing ring-opening hydrolysis.[1]

Objective: Isolate high-purity 8-epitacrolimus for use as a reference standard.

Materials:

-

Tacrolimus (API grade)[3]

-

Dichloromethane (DCM), anhydrous[1]

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)[1]

-

Acetic acid (glacial)[1]

-

Preparative HPLC system[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of Tacrolimus in 10 mL of anhydrous DCM in a round-bottom flask.

-

Catalysis: Add 2 equivalents of DBN dropwise under a nitrogen atmosphere.

-

Reaction: Stir the solution at ambient temperature (20-25°C) for 12–16 hours. Note: Monitoring via TLC or HPLC is crucial; equilibrium is typically reached when the epimer:parent ratio is approx. 1:4 to 1:3.

-

Quenching: Quench the reaction by adding a stoichiometric excess of acetic acid (relative to DBN) to neutralize the base immediately. This "freezes" the equilibrium.

-

Work-up: Wash the organic layer with water (3 x 10 mL), dry over anhydrous

, and concentrate in vacuo. -

Purification: Isolate the epimer using Preparative HPLC (See Protocol 3 for separation conditions). The epimer typically elutes before Tacrolimus.

Protocol 2: Forced Degradation (Base Stress Study)

This protocol validates the stability-indicating nature of your analytical method and determines the formulation's sensitivity to pH excursions.

Objective: Determine the degradation rate constant (

Methodology:

-

Stock Preparation: Prepare a 1 mg/mL stock solution of Tacrolimus in Acetonitrile (ACN).

-

Stress Condition: Mix 5 mL of Stock with 5 mL of 0.01 N NaOH (pH ~12).

-

Incubation: Incubate at 25°C.

-

Sampling: Withdraw 1 mL aliquots at T=0, 1h, 2h, 4h, and 8h.

-

Neutralization: Immediately neutralize each aliquot with 0.01 N HCl to pH 6-7 to stop the reaction.

-

Analysis: Analyze via HPLC. Plot

vs. time to determine pseudo-first-order kinetics.[1]

Analytical Characterization (HPLC)[1][2][4][5]

Tacrolimus exists as a mixture of rotamers (cis/trans amide bond conformers) in solution, which complicates chromatography. At room temperature, these rotamers appear as split or broad peaks.[1] Elevated column temperature is mandatory to coalesce these rotamers into a single sharp peak for accurate integration.

Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm | Provides necessary hydrophobic selectivity for macrolides.[1] |

| Temperature | 50°C - 60°C | Critical: Increases rotamer interconversion rate, merging split peaks.[1] |

| Mobile Phase A | Water / Phosphoric Acid (1000:1 v/v) | Acidic pH suppresses ionization of silanols, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for elution of lipophilic macrolide. |

| Gradient | T=0: 40% B; T=25: 80% B; T=30: 80% B | Slow gradient required to resolve Epimer (RRT ~0.9) from Parent. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized for backpressure at 60°C. |

| Detection | UV @ 210 nm | Max absorbance for the carbonyl/ene system; low selectivity but high sensitivity.[1] |

Data Interpretation:

-

8-Epitacrolimus RRT: Typically 0.85 - 0.92 (elutes before Tacrolimus).[1]

-

Tacrolimus RRT: 1.00.

-

Resolution (

): Must be > 1.5 for quantitative reporting.

Impact & Mitigation Strategies

Biological Impact

8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus.[1][4] While it binds to FKBP12, the resulting complex has a lower affinity for Calcineurin, rendering it a therapeutically inactive impurity that adds toxicological burden without efficacy.[1]

Formulation Control Strategies

To prevent base-catalyzed epimerization in drug products (e.g., amorphous solid dispersions, ointments):

-

Acidification: Incorporate organic acids (e.g., Tartaric acid, Citric acid) into the formulation to maintain the micro-environmental pH < 5.

-

Moisture Control: Water facilitates proton transfer. Use desiccants in packaging and anhydrous excipients.

-

Excipient Screening: Avoid alkaline excipients (e.g., certain grades of Magnesium Stearate or basic polymers). Use neutral or acidic polymers like HPMC-AS.[1]

References

-

Skytte, D. M., et al. (2010).[1][2][5] Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link[1]

-

Namiki, Y., et al. (1995).[1] Tautomeric phenomenon of a novel potent immunosuppressant, FK506, in solution. Journal of Antibiotics. Link

-

USP Monograph . Tacrolimus. United States Pharmacopeia.[4] (Note: Refer to current USP-NF for official impurity limits).[1] Link[1]

-

Yamasaki, Y., et al. (2013).[1] Vibrational circular dichroism study of the solution conformation of tacrolimus. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Prausnitz, M. R., et al. (2020).[1] Stability of Tacrolimus in Topical Formulations. Journal of Controlled Release. Link

Sources

Technical Guide: 8-Epitacrolimus – Characterization, Control, and Analysis in Tacrolimus Therapeutics

[1][2]

Executive Summary

8-Epitacrolimus (also known as Tacrolimus 8-epimer or USP Tacrolimus 8-epimer) is a critical degradation product and process impurity of the immunosuppressant Tacrolimus (FK506).[1] Structurally defined by the inversion of configuration at the C8 position, this impurity presents unique challenges in drug development due to its retained—albeit reduced—biological activity and its chromatographic proximity to other critical impurities like Ascomycin.

This guide provides a comprehensive technical analysis of 8-Epitacrolimus, detailing its formation mechanisms, biological implications, and validated protocols for its detection and control in pharmaceutical formulations.[2][1]

Chemical Identity & Formation Mechanism

Structural Characterization

Tacrolimus is a 23-membered macrolide lactone.[1][3][4] The C8 position contains a hydroxyl group that is susceptible to epimerization.[4]

-

Parent: Tacrolimus (8R configuration)[4]

-

Formula: C₄₄H₆₉NO₁₂ (Isomeric, MW: 804.02 g/mol )[2][1][4][5]

Mechanism of Formation

The formation of 8-Epitacrolimus is primarily a base-catalyzed epimerization .[1] The C8 proton is alpha to the C9 carbonyl, making it acidic. Under basic conditions (pH > 8) or thermal stress, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face; while the 8R configuration (Tacrolimus) is thermodynamically favored, the 8S epimer (8-Epitacrolimus) forms as a kinetic product or equilibrium component.

Key Stress Factors:

-

pH: Rapid formation at pH > 8; stable at pH 3–5.

-

Light: Formation observed under artificial sunlight (UV/Vis exposure).

Pathway Visualization

The following diagram illustrates the reversible epimerization pathway via the enol/enolate intermediate.

Caption: Base-catalyzed mechanism showing the reversible inversion of stereochemistry at the C8 position via an enolate intermediate.

Biological Impact & Safety Profile

Unlike inert degradation products, 8-Epitacrolimus retains biological activity, necessitating strict control limits.[2][1]

-

Mechanism of Action: Like the parent molecule, 8-Epitacrolimus binds to the immunophilin FKBP-12.[2][1] However, the structural alteration at C8 affects the geometry of the resulting complex, reducing its affinity for Calcineurin.[4]

-

Potency: Studies indicate it possesses immunosuppressive activity (blocking T-cell proliferation and IL-2 production) but is significantly less potent than Tacrolimus.[1]

-

Toxicity: Due to its activity, it is classified as a specified impurity with qualified limits rather than a general impurity.[1]

Analytical Methodology

Separating 8-Epitacrolimus from Tacrolimus and Ascomycin (a related congener) is a "critical pair" challenge in HPLC method development. The USP "Organic Impurities Procedure 2" is the gold standard for this analysis.

Chromatographic Strategy

The separation relies on a high-efficiency C18 stationary phase heated to 60°C to minimize peak broadening caused by rotamers (cis/trans isomerization of the amide bond).

Critical Resolution Requirement: 8-Epitacrolimus typically elutes before Tacrolimus.[2][1] The method must resolve it from Ascomycin (which also elutes before Tacrolimus) and the Tacrolimus 19-epimer .

USP-Aligned HPLC Protocol

This protocol is derived from standard pharmacopeial methods optimized for impurity profiling.[2][1]

| Parameter | Condition |

| Column | L1 (C18), 4.6 mm × 15 cm, 3 µm (e.g., Kromasil C18 or Luna C18) |

| Temperature | 60°C (Critical for rotamer coalescence) |

| Flow Rate | 1.5 mL/min |

| Detection | UV @ 220 nm (or 205 nm for higher sensitivity) |

| Injection Vol. | 20 µL |

| Mobile Phase A | 6 mM Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v) |

Gradient Program:

-

30 min: 28% B (Isocratic hold for separation of early eluters)

-

53 min: 85% B (Wash)

-

60 min: 28% B (Re-equilibration)

Retention Time Profile (Approximate)

| Compound | Relative Retention Time (RRT) | Note |

| Tacrolimus Open Ring | ~0.52 | Degradant |

| Tacrolimus 19-Epimer | ~0.63 | Tautomer/Isomer |

| 8-Epitacrolimus | ~0.85 | Critical Impurity |

| Ascomycin | 0.87 | Process Impurity (Critical Pair) |

| Tacrolimus (API) | 1.00 | Main Peak |

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow emphasizing the rotamer equilibration step essential for accurate Tacrolimus quantification.

Control & Mitigation Strategies

To maintain 8-Epitacrolimus below the regulatory limit (typically NMT 0.15%), formulation scientists must implement the following controls:

-

pH Management:

-

Maintain formulation pH between 3.0 and 5.0 .

-

Avoid alkaline excipients (e.g., Magnesium Stearate) which can create micro-environmental pH spikes promoting epimerization. Use acidic buffers (e.g., Tartaric Acid) if necessary.

-

-

Temperature Control:

-

Store bulk drug substance and finished product at controlled room temperature or refrigerated conditions (2–8°C) to slow kinetic conversion.

-

-

Solvent Selection:

-

In liquid formulations, avoid protic solvents that facilitate proton exchange at the C8 position.

-

References

-

United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[6] USP-NF.[2][1] Link (Note: Link directs to USP-NF login/landing).

-

Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[1][7] Journal of Natural Products, 73(4), 776-779.[2][1] Link

-

Namiki, Y., et al. (1995). Tautomeric Phenomenon of a Novel Immunosuppressant, FK506, in Solution.[2][1] Chromatographia, 40(5/6). Link

-

European Medicines Agency (EMA). Assessment Report: Tacforius (Tacrolimus).[8] EMA/684674/2017. Link

-

Phenomenex. Separation of Tacrolimus and its Organic Impurities per USP Monograph.[6] Application Note. Link

Sources

- 1. uspnf.com [uspnf.com]

- 2. Tacrolimus 8-epimer | CAS#:129212-35-7 | Chemsrc [chemsrc.com]

- 3. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]

- 4. Buy 8-Epitacrolimus | 129212-35-7 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. phenomenex.com [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of 8-Epitacrolimus: A Technical Guide

Executive Summary

8-Epitacrolimus (also known as Tacrolimus Impurity D in EP/USP monographs) is a critical stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Structurally, it differs from the parent molecule only by the configuration at the C8 position. This epimer is primarily formed under basic conditions or during specific stress pathways (thermal/radical) and represents a significant critical quality attribute (CQA) in pharmaceutical development.[1]

Distinguishing 8-Epitacrolimus from Tacrolimus and other isomers (e.g., 19-Epitacrolimus) requires a multi-dimensional spectroscopic approach.[1] Mass spectrometry alone is insufficient due to isobaric identity; thus, Nuclear Magnetic Resonance (NMR) combined with high-resolution chromatographic separation remains the gold standard for structural ratification.[1]

Part 1: Molecular Identity & Formation Mechanism

Structural Context

Tacrolimus is a 23-membered macrocyclic lactone.[1] The C8 position is adjacent to the C9 ketone and the hemiketal system, making it chemically labile.

-

Parent: Tacrolimus (

, MW 804.02 Da).[1][2] -

Target: 8-Epitacrolimus (C8-epimer).[1]

-

Key Difference: Inversion of stereochemistry at Carbon-8.

Mechanism of Formation

The formation of 8-Epitacrolimus is typically driven by keto-enol tautomerization at the C9 ketone, allowing the C8 proton to be abstracted and re-protonated from the opposite face. This process is catalyzed by:

-

Basic Conditions: Exposure to weak bases (e.g., during isolation or formulation).[1]

-

Radical Stress: Iodine/toluene reflux conditions can induce epimerization.

-

Lewis Acids: Mild acidic conditions can also facilitate the transition, often accompanied by dehydration products (e.g.,

-derivatives).[1]

Workflow Diagram

The following diagram outlines the isolation and characterization logic, moving from crude degradation mixtures to a certified reference standard.

Figure 1: Isolation and structural elucidation workflow for 8-Epitacrolimus.

Part 2: Spectroscopic Characterization Strategies

Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out non-isobaric impurities (e.g., dehydration products like Anhydro-tacrolimus).

-

Instrumentation: LC-MS/MS (ESI+).

-

Molecular Ion:

at -

Differentiation Strategy:

-

Since Tacrolimus and 8-Epitacrolimus are isomers, their exact mass is identical.[1]

-

Fragmentation (MS/MS): While fragmentation patterns are similar, subtle differences in the intensity ratios of daughter ions (arising from the macrocycle ring opening) can be observed. However, Chromatographic Retention Time (

) is the primary MS-coupled differentiator.[1] -

Exclusion: Ensure the mass does not correspond to

-8-epitacrolimus (MW 786), a common co-occurring degradation product.[1]

-

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of stereochemical inversion at C8.

This is the most critical analytical step. Tacrolimus exists as a mixture of rotamers (cis/trans amide bond), which complicates the spectra. 8-Epitacrolimus exhibits similar rotameric behavior.[1]

A. 1H NMR (Proton)

The proton at C8 is the diagnostic handle.

-

Chemical Shift: In Tacrolimus, the C8-H signal typically appears in the methine region. Upon epimerization, the electronic environment of C8 changes due to the proximity of the C9 carbonyl and the altered ring conformation.

-

Coupling Constants (

): The most definitive proof comes from the-

Tacrolimus:[1][2][3][4][5][6][7][8][9][10][11][12] C8-H exhibits specific

values reflecting its equatorial/axial orientation.[1] -

8-Epitacrolimus:[1][2][4][7][12][13] The

values change significantly, often reflecting a change from axial-axial couplings to axial-equatorial or vice versa, depending on the preferred conformer of the macrocycle.[1]

-

B. 13C NMR (Carbon)[1][12][14]

-

C8 Signal: Expect a shift of 1–3 ppm relative to Tacrolimus.

-

C9 Carbonyl: The ketone carbon at C9 is highly sensitive to the orientation of the adjacent C8 substituent.

-

C10 Hemiketal: Long-range conformational effects often perturb the chemical shift of the C10 hemiketal carbon.

C. 2D NMR (NOESY/ROESY)

To prove the "Epi" structure without a crystal structure, NOE (Nuclear Overhauser Effect) correlations are required.[1]

-

Experiment: NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

-

Logic: Identify protons that are spatially close in the 8-epi configuration but distant in Tacrolimus.

-

Look for correlations between C8-H and protons across the ring or on the C6/C7 segment that would only be possible if C8 is inverted.

-

Absence of key NOEs present in Tacrolimus (e.g., specific C8-H to C10-OH interactions) serves as negative confirmation.[1]

-

Vibrational Spectroscopy (IR)

While less specific for stereoisomers, FTIR can detect changes in hydrogen bonding networks.[1]

-

O-H Stretching: The inversion at C8 may alter the intramolecular H-bonding network involving the C10-OH and C9=O, leading to subtle shifts in the hydroxyl (

) and carbonyl (

Part 3: Comparative Data Summary

The following table summarizes the expected analytical distinctions between the parent drug and the 8-epimer.

| Feature | Tacrolimus (Parent) | 8-Epitacrolimus (Impurity D) |

| CAS Number | 104987-11-3 | 129212-35-7 |

| Molecular Formula | ||

| Monograph Name | Tacrolimus | Tacrolimus 8-epimer / Impurity D |

| Stereochemistry | ||

| HPLC RRT (approx) | 1.00 | Distinct (Method Dependent, often elutes earlier or later depending on phase) |

| Formation Trigger | Biosynthesis | Base catalysis, Radical stress, Lewis Acid |

| Key NMR Feature | Standard C8-H coupling | Altered |

Part 4: Experimental Protocol (Isolation & Validation)

Step 1: Generation of 8-Epitacrolimus (Enrichment)[1]

-

Reagent: Dissolve Tacrolimus in toluene/acetonitrile.

-

Catalyst: Add a weak base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) or subject to reflux.[1]

-

Monitoring: Monitor by HPLC until the Impurity D peak reaches ~10-20%.

Step 2: Preparative Isolation

-

Column: C18 Preparative Column (e.g.,

, -

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate).[1]

-

Gradient: Isocratic or shallow gradient to maximize resolution between the close-eluting isomers.[1]

-

Detection: UV at 210 nm (amide/carbonyl absorption).[1]

Step 3: Structural Confirmation[12]

-

Lyophilize the collected fraction.

-

Dissolve in

or -

Acquire

NMR (min 600 MHz) and COSY/NOESY. -

Verify the loss of the original C8 coupling pattern and appearance of the new epimeric pattern.

References

-

Skytte, D. M., et al. (2010).[1] Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug. Journal of Natural Products. Link[1]

-

European Pharmacopoeia (Ph.[1] Eur.) . Tacrolimus Monograph 2244. (Defines Impurity D). Link[1]

-

United States Pharmacopeia (USP) . Tacrolimus Monograph: Organic Impurities. (Defines Tacrolimus 8-epimer). Link[1]

-

Namour, F., et al. (2013).[1] Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. allmpus.com [allmpus.com]

- 3. Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uspnf.com [uspnf.com]

- 7. Tacrolimus 8-Epimer [saitraders.co.in]

- 8. US20110201639A1 - Stabilized tacrolimus composition - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tacrolimus anhydrous 8-epimer | C44H69NO12 | CID 13006299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ijsat.org [ijsat.org]

Technical Guide: 8-Epitacrolimus Characterization and Control

Executive Summary

8-Epitacrolimus (CAS: 129212-35-7) is a stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Designated as Impurity D in the European Pharmacopoeia (EP) and Tacrolimus 8-epimer in the United States Pharmacopeia (USP), it represents a critical quality attribute (CQA) in drug development. This impurity arises primarily through base-catalyzed epimerization at the C-8 position, a reversible process that challenges purification strategies. This guide provides a definitive technical analysis of its physicochemical properties, formation mechanisms, and validated analytical control strategies.

Physicochemical Profile

8-Epitacrolimus shares the same molecular formula and weight as the parent drug but differs in spatial configuration.[2] This stereochemical inversion significantly alters its interaction with the FKBP12 binding protein and its chromatographic behavior.

Table 1: Comparative Physicochemical Data

| Property | Tacrolimus (Parent) | 8-Epitacrolimus (Impurity) |

| CAS Number | 104987-11-3 | 129212-35-7 |

| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |

| Molecular Weight | 804.02 g/mol | 804.02 g/mol |

| Exact Mass | 803.4820 Da | 803.4820 Da |

| Stereochemistry (C-8) | ||

| Regulatory ID | USP Tacrolimus RS | USP Tacrolimus 8-Epimer RS |

| EP Impurity Code | N/A | Impurity D |

Structural Distinction

The structural divergence occurs at the Carbon-8 position (macrolide numbering).[2] In Tacrolimus, the allyl group at C-8 is oriented in the

Mechanistic Formation Pathway

Understanding the kinetics of 8-Epitacrolimus formation is essential for process control. The transformation is a base-catalyzed epimerization via an enolate intermediate.

Mechanism Description

-

Proton Abstraction: Under basic conditions (or even neutral conditions with specific buffer interactions), the acidic proton at C-8 (alpha to the carbonyl) is abstracted.

-

Enolization: This forms a planar enolate intermediate, destroying the chirality at C-8.

-

Reprotonation: The enolate is reprotonated. While the

form (Tacrolimus) is kinetically favored, the

Visualization: Epimerization Pathway

Caption: Base-catalyzed thermodynamic equilibration between Tacrolimus and its 8-epimer via an enolic intermediate.

Analytical Characterization & Control

Distinguishing 8-Epitacrolimus from Tacrolimus requires high-resolution chromatography due to their identical mass and similar polarity. The following protocol is adapted from USP/EP harmonized methodologies and optimized for resolution.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 8-Epitacrolimus levels with a resolution factor (

Equipment:

-

System: UHPLC or HPLC with temperature-controlled autosampler.

-

Detector: UV Absorbance at 210 nm (or 220 nm). Use low-actinic glassware to prevent photodegradation.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 Phase (e.g., L1 USP packing), 150 mm x 4.6 mm, 3 µm (e.g., Phenomenex Luna or equivalent) |

| Column Temp | 60°C (Critical for tautomer coalescence and peak sharpness) |

| Flow Rate | 1.5 mL/min |

| Injection Vol | 20 µL |

Mobile Phase Strategy:

-

Solution A: 6 mM Phosphoric Acid in Water.

-

Solution B: Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v).[3]

-

Diluent: Acetonitrile : Water (70:30 v/v).[4]

Gradient Profile:

-

0-30 min: Isocratic hold or shallow gradient (approx. 28% B) to separate polar impurities.

-

30-50 min: Ramp to high organic to elute late eluters.

-

Equilibration: Return to initial conditions.

System Suitability Criteria:

-

Resolution (

): NLT 3.0 between Ascomycin and Tacrolimus. -

Tailing Factor: NMT 2.0.

-

Relative Retention Time (RRT): 8-Epitacrolimus typically elutes after Tacrolimus (approx RRT ~1.1 to 1.2 depending on exact phase chemistry). Note: Verify RRT with USP Reference Standard as column selectivity varies.

Regulatory & Safety Implications

Quality Control Limits

-

EP/USP Status: 8-Epitacrolimus is a specified impurity.[1][5][6]

-

Acceptance Criteria: Generally, individual impurities must be NMT 0.15% (or qualified levels) for drug substances. Due to its structural similarity, it may exhibit partial biological activity, but it is strictly controlled to ensure consistent dosing potency.

Handling & Stability

-

Stability: The 8-epimer is thermodynamically stable once formed but can revert under specific pH conditions.

-

Storage: Store reference standards at -20°C or lower. Avoid basic buffers in formulation (e.g., avoid carbonate/bicarbonate excipients) to prevent in-situ formation.

References

-

United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[3] USP-NF.

-

European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity D.[7][6][8] EDQM.

-

Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[9][10] Journal of Natural Products, 73(4), 776-779.[9]

-